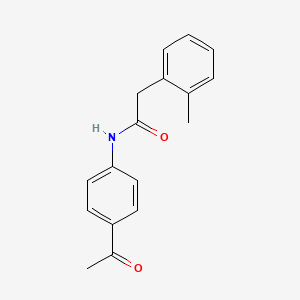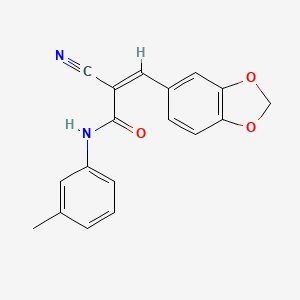
4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. This compound has been found to have a unique mechanism of action that makes it a promising candidate for research on the central nervous system. In
科学的研究の応用
4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been found to have potential applications in the field of neuroscience. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for research on the central nervous system. Specifically, 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been found to interact with the dopamine transporter and inhibit the reuptake of dopamine. This mechanism of action makes it a potential candidate for the treatment of disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
作用機序
The mechanism of action of 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine involves the inhibition of the dopamine transporter. This transporter is responsible for the reuptake of dopamine from the synaptic cleft, which is a critical step in the regulation of dopamine signaling in the brain. By inhibiting the reuptake of dopamine, 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased signaling has been associated with improvements in motor function, attention, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine have been studied extensively in animal models. In these studies, 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been found to increase dopamine signaling in the brain, leading to improvements in motor function, attention, and mood. Additionally, this compound has been found to have a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction-related disorders.
実験室実験の利点と制限
One of the primary advantages of using 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine in lab experiments is its unique mechanism of action. This compound has been found to interact with the dopamine transporter in a way that is distinct from other compounds, making it a promising candidate for research on the central nervous system. Additionally, this compound has a low potential for abuse and addiction, making it a safer alternative to other compounds that have been used in research.
One limitation of using 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine in lab experiments is its limited availability. This compound is not widely available, and its synthesis is complex and time-consuming. Additionally, the cost of obtaining this compound can be prohibitive, making it difficult for researchers with limited funding to use it in their experiments.
将来の方向性
There are several future directions that could be pursued in the research of 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine. One potential direction is the investigation of its potential therapeutic applications in the treatment of Parkinson's disease, ADHD, and addiction-related disorders. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on dopamine signaling in the brain. Finally, efforts could be made to optimize the synthesis method of 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine to increase its availability and reduce its cost, making it more accessible to researchers.
合成法
The synthesis of 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine involves the reaction of benzylamine and 2-phenylethylamine with piperidine in the presence of a catalyst. The resulting compound is then purified using chromatography techniques to obtain a high purity product. This synthesis method has been optimized to produce high yields of 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine with low levels of impurities.
特性
IUPAC Name |
4-benzyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2/c1-3-7-22(8-4-1)11-16-26-17-14-25(15-18-26)27-19-12-24(13-20-27)21-23-9-5-2-6-10-23/h1-10,24-25H,11-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGQVZVQXKRDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5160981.png)


![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5160992.png)
![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5160997.png)
![4-methoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5161002.png)
![1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}propyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5161013.png)

![ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5161037.png)
![ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate](/img/structure/B5161041.png)

![3-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161054.png)
